molecular formula C4H6N4OS B15053374 (3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one

(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one

Cat. No.: B15053374
M. Wt: 158.18 g/mol
InChI Key: GUPCSRQTWWHGMO-XIXRPRMCSA-N
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Description

(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a heterocyclic compound that features a unique imidazole ring structure This compound is notable for its sulfur atom, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the reaction of appropriate diamines with carbon disulfide under controlled conditions to form the desired imidazole ring structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. Additionally, the imidazole ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one is unique due to the presence of both sulfur and imidazole functionalities, which impart distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

(3aR,6aS)-5-sulfanylidene-1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazol-2-one

InChI

InChI=1S/C4H6N4OS/c9-3-5-1-2(6-3)8-4(10)7-1/h1-2H,(H2,5,6,9)(H2,7,8,10)/t1-,2+

InChI Key

GUPCSRQTWWHGMO-XIXRPRMCSA-N

Isomeric SMILES

[C@@H]12[C@@H](NC(=O)N1)NC(=S)N2

Canonical SMILES

C12C(NC(=O)N1)NC(=S)N2

Origin of Product

United States

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